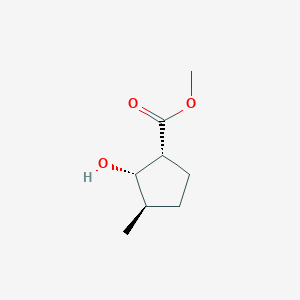![molecular formula C10H9NO4 B062656 methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-56-5](/img/structure/B62656.png)
methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves a two-step process. Initially, 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes the Vilsmeier-Haack reaction, leading to the formation of the target compound. This compound then serves as a precursor for further chemical reactions, including the synthesis of furo[3,2-b]pyrrole derivatives through various chemical transformations under both microwave irradiation and classical heating conditions (Zemanová & Gašparová, 2013).
Molecular Structure Analysis
Investigations into the molecular structure of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, including the subject compound, reveal insights into their aromaticity and stability. X-ray diffraction studies, complemented by ab initio calculations, show that the aromatic character of these molecules is significantly influenced by their topological nature and the substituent effects, which are more pronounced than in benzene derivatives (Cyrański et al., 2001).
Chemical Reactions and Properties
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate exhibits a diverse range of chemical reactivities, serving as a precursor for the synthesis of various derivatives. The compound's reactions with malononitrile, methyl cyanoacetate, and 2-furylacetonitrile have been detailed, leading to the formation of novel furo[3,2-b]pyrrole derivatives. These reactions highlight the compound's versatility in chemical synthesis (Sleziak et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound that serves as a key intermediate in the synthesis of various furo[3,2-b]pyrrole derivatives. It is produced through a two-step synthesis involving the Vilsmeier-Haack reaction. This compound has been utilized as a starting point for the synthesis of compounds like furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. Such derivatives are prepared under conditions such as microwave irradiation or classical heating, demonstrating the versatility and reactivity of this compound in synthetic organic chemistry (Zemanová & Gašparová, 2013).
Aromaticity and Structural Studies
Research into the structure and aromaticity of methyl furo[3,2-b]pyrrole-5-carboxylate derivatives has led to insights into their stability and electronic properties. X-ray diffraction and ab initio calculations have been used to study the molecular geometries of these compounds, revealing their aromatic character and how it's influenced by substituents. Such studies underscore the importance of topological factors in determining the aromaticity of these rings, contributing to our understanding of heterocyclic chemistry (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Microwave Irradiation Effects
The influence of microwave irradiation on the reactions involving methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates has been extensively studied. Microwave irradiation has been shown to significantly shorten reaction times while maintaining or improving yields compared to traditional heating methods. This has implications for the efficiency and sustainability of synthetic reactions in medicinal chemistry and materials science (Krutošíková, Lácová, Dandárová, & Chovancová, 2000).
Antibacterial Activity
The potential of furo[3,2-b]pyrrole derivatives, synthesized from methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, for antibacterial applications has been explored. These derivatives have been tested against various bacterial strains to assess their efficacy as antimicrobial agents. This research indicates the promising role of these compounds in developing new antibiotics or disinfectants (Zemanov, Gaparov, Kraic, Krulicov, Maliar, Bohč, & Addov, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-7-3-6(5-12)15-9(7)4-8(11)10(13)14-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKFEPTRLQDRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(O2)C=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428787 |
Source


|
| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
164667-56-5 |
Source


|
| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164667-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

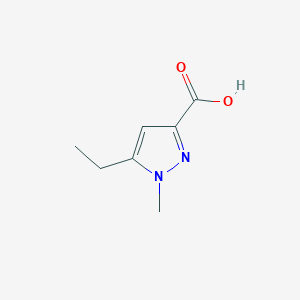
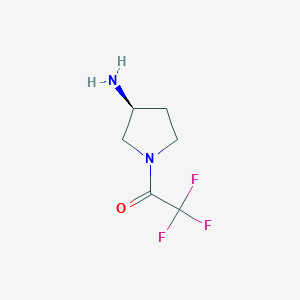
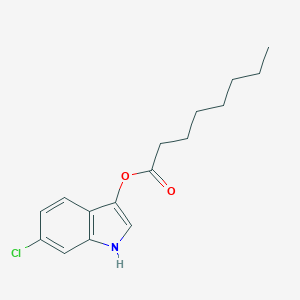
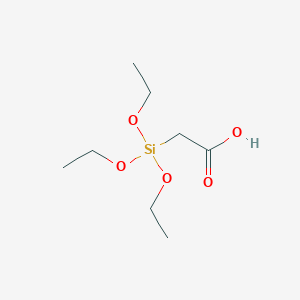
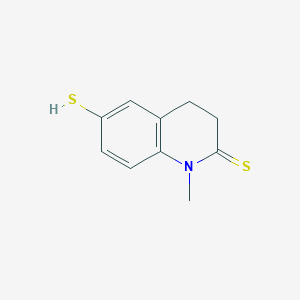
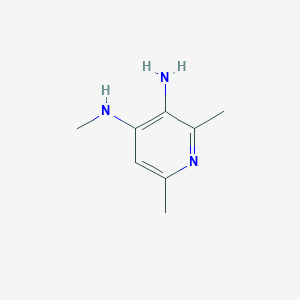
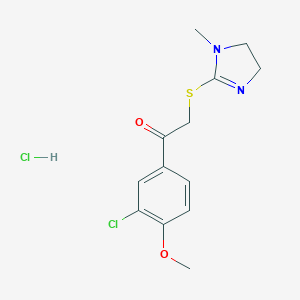

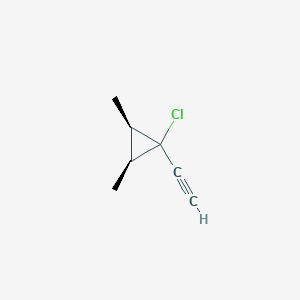
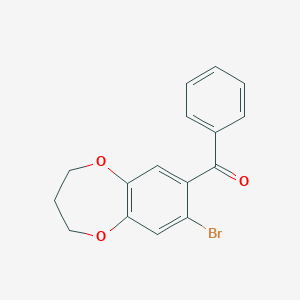
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)


